Cucumopine

描述

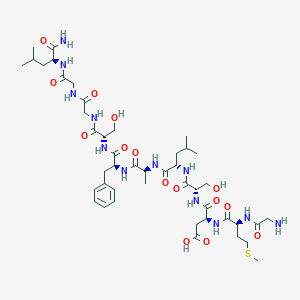

Cucumopine, also known as mikimopine or this compound, (4r-cis)-isomer, is a member of the class of compounds known as L-alpha-amino acids .

Synthesis Analysis

This compound is associated with a monomorphic, this compound, Ri-plasmid harboured by various Alphaproteobacteria . Minor variation in fragment patterns was observed within the this compound synthesis (cus) gene .

未来方向

作用机制

Target of Action

Cucumopine is a product of the interaction between the bacterium Agrobacterium rhizogenes and its host plant . The primary target of this compound is the plant host itself, specifically the root cells . The A. rhizogenes strain K599, also known as NCPPB2659, is a representative strain of the this compound type . It carries a T-DNA region in its Ri plasmid pRi2659, which contains 11 functional genes/coding regions .

Mode of Action

The mode of action of this compound involves the integration of the T-DNA of the Ri plasmid of A. rhizogenes into the plant genome . This results in the transformation of normal plant cells into "hairy roots" . The T-DNA region of the Ri plasmid carries several genes, including rol genes and the cus gene, which encodes this compound synthase .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the transformation of plant cells into hairy roots . The rol genes and the cus gene carried by the T-DNA region of the Ri plasmid play crucial roles in this process . The rol genes are involved in the infection and induction of hairy roots, while the cus gene encodes this compound synthase .

Pharmacokinetics

It’s known that this compound is produced in the hairy roots induced byA. rhizogenes infection .

Result of Action

The primary result of this compound’s action is the transformation of normal plant cells into hairy roots . These roots are branched, grow quickly on medium without plant hormones, and maintain the characteristics of the ordinary root system anatomically . They also possess highly stable heredity as they originate from single cells containing no chimeras .

Action Environment

The action of this compound is influenced by various environmental factors. The bacterium A. rhizogenes thrives in soil and has an optimum growth temperature of 28°C . The infectivity of the K599 strain on a variety of plants and the applications of K599-induced hairy roots have been studied . The transformation process and the resulting hairy roots can be influenced by factors such as the specific plant species, soil conditions, and temperature .

属性

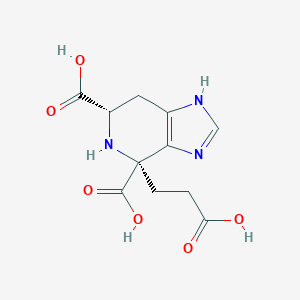

IUPAC Name |

(4S,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCZNSAJOHDWQS-KGFZYKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N[C@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149219 | |

| Record name | Cucumopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110342-24-0 | |

| Record name | (4S,6S)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110342-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucumopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110342240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucumopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

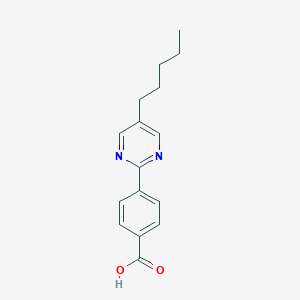

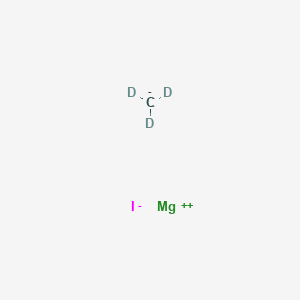

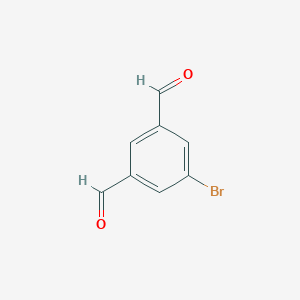

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

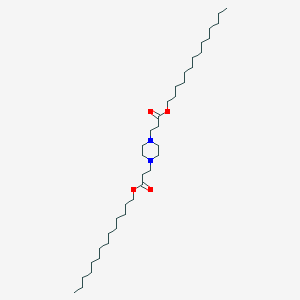

Feasible Synthetic Routes

Q & A

Q1: What are opines and what is their significance in the context of Agrobacterium infection?

A: Opines are low molecular weight compounds produced by plants infected with Agrobacterium species. They are synthesized by enzymes encoded by genes transferred from the bacterial Ti (tumor-inducing) or Ri (root-inducing) plasmids to the plant genome. [, ] These compounds serve as a unique source of carbon and nitrogen for the infecting Agrobacterium strain, providing it with a competitive advantage over other microbes in the rhizosphere. [, ]

Q2: What is cucumopine specifically, and how is it different from other opines?

A: this compound is an opine synthesized in plant cells transformed by certain strains of Agrobacterium rhizogenes harboring a this compound-type Ri plasmid. [, , ] It is a conjugate of L-arginine and D-glucose, distinct from other opines like agropine, mannopine, and mikimopine in terms of its chemical structure and the bacterial strains that can catabolize it. [, , , ]

Q3: Which Agrobacterium strains are known to induce the production of this compound in plants?

A: Several Agrobacterium strains, primarily Agrobacterium rhizogenes carrying a this compound-type Ri plasmid, induce this compound synthesis in infected plants. Notable examples include strains K599 (NCPPB2659), [, , ] and NCPPB 4042. [] Interestingly, other bacterial genera like Rhizobium, Ochrobactrum, and Sinorhizobium have also been found to harbor this compound-type Ri plasmids. [, ]

Q4: Can you elaborate on the genetic basis of this compound synthesis in plants?

A: The genetic information required for this compound synthesis is located within the T-DNA region of the this compound-type Ri plasmid. [, ] This region contains genes encoding enzymes responsible for the biosynthesis of this compound from precursor molecules within the plant cell.

Q5: Which plant species are known to produce this compound upon infection with Agrobacterium?

A: this compound production has been reported in a variety of plant species infected with Agrobacterium rhizogenes harboring the this compound-type Ri plasmid. This includes economically important crops like cucumber, [, ] tomato, [] peanut, [, ] and potato. [, ] Other examples include tobacco [, , , ] and Allocasuarina verticillata. []

Q6: What is the ecological significance of this compound production for the bacteria and the host plant?

A: this compound provides a selective advantage to the infecting Agrobacterium rhizogenes strain, as it can utilize this opine as a nutrient source, unlike many other soil microbes. [, ] For the host plant, the ecological implications of this compound production are complex and not yet fully understood.

Q7: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C16H30N4O8 and a molecular weight of 406.4 g/mol. []

Q8: How stable is this compound under different environmental conditions?

A8: Information regarding this compound's stability under various conditions like temperature, pH, and light exposure is not explicitly discussed in the provided research articles.

Q9: Are there any studies on this compound degradation in the environment?

A9: The research provided doesn't elaborate on the environmental degradation pathways or the environmental fate of this compound.

Q10: Have there been any studies on the potential applications of this compound?

A10: The research primarily focuses on the role of this compound in the context of Agrobacterium infection and its impact on plant development. There is limited information regarding potential applications of this compound outside this specific biological context.

Q11: What is the historical context of this compound discovery and research?

A: this compound was identified as a novel opine in hairy root tissue, expanding the understanding of Agrobacterium rhizogenes-plant interactions. [] This discovery added to the growing knowledge of opine diversity and the complex interplay between Agrobacterium and its host plants.

Q12: Are there any known alternatives or substitutes for this compound in the context of Agrobacterium research?

A: Research often focuses on studying the genetic elements responsible for this compound synthesis and the genes involved in its catabolism by Agrobacterium. While alternative opines exist, they are not direct substitutes for this compound due to their unique structures and the specific bacterial strains that can utilize them. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)

![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)